2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol
CAS No.:
Cat. No.: VC16387991
Molecular Formula: C16H17N3S
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol -](/images/structure/VC16387991.png)
Specification
Molecular Formula | C16H17N3S |
---|---|
Molecular Weight | 283.4 g/mol |
IUPAC Name | 2-methyl-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione |
Standard InChI | InChI=1S/C16H17N3S/c1-3-7-13-10-14(20)19-16(17-13)15(11(2)18-19)12-8-5-4-6-9-12/h4-6,8-10,18H,3,7H2,1-2H3 |
Standard InChI Key | JJURCPVSFKVALL-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=CC(=S)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol (IUPAC name: 2-methyl-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione) is a heterocyclic compound with the molecular formula C₁₆H₁₇N₃S and a molecular weight of 283.4 g/mol. Key identifiers include:
Property | Value |
---|---|
Canonical SMILES | CCCCC1=CC(=S)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3 |
InChIKey | JJURCPVSFKVALL-UHFFFAOYSA-N |
PubChem CID | 2030762 |
Topological Polar Surface Area | 76.8 Ų (calculated) |
The core pyrazolo[1,5-a]pyrimidine scaffold is substituted at positions 2 (methyl), 3 (phenyl), 5 (propyl), and 7 (thiol), creating a sterically congested structure that may influence both physicochemical properties and biological interactions .
Synthetic Pathways and Challenges
General Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between aminopyrazoles and β-diketones, β-keto esters, or α,β-unsaturated nitriles . For example:
-
Formation of Pyrimidinone Intermediate:
Reaction of 4-phenyl-1H-pyrazol-5-amine with 3-oxo-3-phenylpropanoate yields 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one . -
Chlorination and Amination:
Treatment with POCl₃ converts the 7-ketone to a chloride, which reacts with amines (e.g., 2-pyridinemethanamine) to introduce substituents .
Hypothetical Synthesis of 2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol
Adapting reported methods , a plausible route involves:
-
Step 1: Condensation of 5-propyl-1H-pyrazol-3-amine with methyl 3-oxo-3-phenylpropanoate to form the pyrimidinone core.
-
Step 2: Thiol introduction via nucleophilic displacement of a 7-chloro intermediate using H₂S or thiourea.
Challenges include regioselectivity control during cyclization and preventing oxidation of the thiol group during purification .
Biological Activities and Structure-Activity Relationships
Kinase Inhibition Profiling
In Pim-1 kinase inhibition assays, analogs with 3-phenyl groups show IC₅₀ values of 10–50 nM . The thiol moiety may act as a hydrogen bond donor to the kinase hinge region, mimicking ATP’s adenine interactions .
Comparative Analysis with Key Analogs
Key trends:
-
3-Phenyl vs. 3-Fluorophenyl: Fluorine enhances antimycobacterial activity but may increase hERG liability .
-
5-Propyl vs. 5-Aryl: Alkyl chains improve metabolic stability compared to aryl groups .
-
7-Thiol vs. 7-Amine: Thiols offer unique redox-modulating potential but pose formulation challenges.
Future Research Directions
Priority Investigations
-
Synthesis Optimization: Develop air-free techniques to stabilize the thiol group during synthesis .
-
Target Deconvolution: Use chemoproteomics to identify binding partners beyond ATP synthase and kinases .
-
ADMET Profiling: Assess liver microsomal stability, CYP inhibition, and hERG channel binding .
Therapeutic Hypotheses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume